molecular formula C17H13IN2O4 B4586970 (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile

(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile

Cat. No.: B4586970
M. Wt: 436.20 g/mol
InChI Key: QJGDRTCSDZOHJE-NTUHNPAUSA-N
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Description

(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile is an organic compound that features a combination of nitro, methoxy, and iodo functional groups attached to a phenyl ring system

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Materials Science:

    Organic Electronics: Investigated for use in organic electronic devices due to its conjugated system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4-iodobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-iodobenzyl cyanide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scale-Up: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

    Solvents: Ethanol, methanol, dichloromethane (DCM).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new compounds with different functional groups replacing the iodo group.

    Coupling: Formation of biaryl or other complex structures.

Mechanism of Action

The mechanism of action of (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile would depend on its specific application. For example:

    Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Catalysis: In catalytic processes, it may act as a ligand or reactant, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-phenylprop-2-enenitrile: Lacks the iodo group, which may affect its reactivity and applications.

    (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-bromophenyl)prop-2-enenitrile: Contains a bromine atom instead of iodine, which may influence its chemical behavior.

Uniqueness

    Functional Groups:

    Reactivity: The presence of the iodo group allows for specific substitution reactions that may not be possible with other halogens.

Properties

IUPAC Name

(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O4/c1-23-16-8-12(15(20(21)22)9-17(16)24-2)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDRTCSDZOHJE-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)I)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)I)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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